molecular formula C26H35FO6 B1665956 Amcinafal CAS No. 3924-70-7

Amcinafal

Cat. No. B1665956
CAS RN: 3924-70-7
M. Wt: 462.5 g/mol
InChI Key: NSZFBGIRFCHKOE-LFZVSNMSSA-N
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Description

Molecular Structure Analysis

The molecular structure of Amcinafal is complex. Its IUPAC name is (4aS,4bR,5S,6aS,6bS,9aR,10aS,10bS)-8,8-Diethyl-4b-fluoro-6b-glycoloyl-5-hydroxy-4a,6a-dimethyl-4a,4b,5,6,6a,6b,9a,10,10a,10b,11,12-dodecahydro-2H-naphtho[2’,1’:4,5]indeno[1,2-d][1,3]dioxol-2-one . The molecular formula is C26H35FO6 .


Physical And Chemical Properties Analysis

The physical and chemical properties of Amcinafal include a molecular formula of C26H35FO6, an average mass of 462.551 Da, and a monoisotopic mass of 462.241760 Da . Other properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, polar surface area, polarizability, surface tension, and molar volume could be determined using standard analytical techniques .

Scientific Research Applications

Discriminant Function Analysis in Bioacoustic Research

Discriminant Function Analysis (DFA) is commonly used in bioacoustic research to distinguish calls from different species, contexts, or social groups by their acoustic properties. However, conventional DFA often violates the assumption of independence when analyzing factorial data sets, leading to potentially incorrect results. A permutation-based procedure is suggested to address this issue (Mundry & Sommer, 2007).

Obstacles in Translational Research

Translational research, critical in moving scientific discoveries to clinical outcomes, faces various challenges in academic medical centers (AMCs). These include insufficient resources, a shortage of qualified investigators, and an academic culture hindering collaboration between clinical and lab-based investigators. Suggestions are made to mitigate these impediments (Pober, Neuhauser, & Pober, 2001).

The Role of New Technologies in Drug Discovery

Technological advancements in high-throughput target identification, screening, library synthesis, and validation are crucial in drug discovery. These technologies serve as tools aiding in understanding molecular pathways and characterizing signaling cascades, which can predict the efficacy and potential toxicity of new drugs (Rees & Belcher, 2014).

Historical Perspective on Drug Discovery

The progress in drug research, driven by chemistry and guided by pharmacology and clinical sciences, is significantly influenced by molecular biology and genomic sciences. Biotech firms, acting as the discovery arm of the pharmaceutical industry, play a vital role in bridging the gap between academia and pharmaceutical companies (Drews, 2000).

Cost Optimization in Scientific Workflow Scheduling

Scientific Workflow Applications (SWFAs) in cloud computing focus on cost optimization challenges. A novel SWFS cost optimization model has been proposed, demonstrating effectiveness in reducing service consumer costs and handling data-intensiveness and computational-intensiveness of SWFAs (Alkhanak et al., 2021).

Metamaterials in Wearable Applications

Planar inverted-F antennas (PIFA) with artificial magnetic conductor (AMC) structures are proposed for body specific absorption rate (SAR) reduction in wearable devices. AMC structures, as metamaterials, control the radiation pattern of antennas, thus protecting the human body from hazardous electromagnetic fields (Kwak et al., 2017).

Researchcode in Academic Medical Centers

The Academic Medical Centre (AMC) in Amsterdam developed a research code to address scientific misconduct like falsification and plagiarism. This code emphasizes desirable scientific behavior and includes the appointment of an ombudsman to handle misconduct reports (Vermeulen, 2002).

Lipid Parameters in Coronary Atherosclerosis Prevention

In the Air Force/Texas Coronary Atherosclerosis Prevention Study, lipid parameters such as LDL-C and HDL-C levels were identified as significant predictors for acute major coronary events. On-treatment apoB and apoB/AI ratio were found to be more accurate predictors than LDL-C of risk for first acute major coronary events (Gotto et al., 2000).

IT in Clinical Research at Academic Medical Centers

A survey of academic medical centers showed the adoption of IT to support clinical research, particularly in regulatory compliance, electronic data capture for clinical trials, and data repositories. The study highlights the varying adoption rates and impact of IT in clinical research (Murphy et al., 2012).

Safety And Hazards

In case of accidental exposure to Amcinafal, it is recommended to move the victim into fresh air, give oxygen if breathing is difficult, give artificial respiration and consult a doctor immediately if not breathing. Do not use mouth to mouth resuscitation if the victim ingested or inhaled the chemical .

properties

IUPAC Name

(1S,2S,4R,8S,9S,11S,12R,13S)-6,6-diethyl-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35FO6/c1-5-24(6-2)32-21-12-18-17-8-7-15-11-16(29)9-10-22(15,3)25(17,27)19(30)13-23(18,4)26(21,33-24)20(31)14-28/h9-11,17-19,21,28,30H,5-8,12-14H2,1-4H3/t17-,18-,19-,21+,22-,23-,25-,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSZFBGIRFCHKOE-LFZVSNMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1(O[C@@H]2C[C@H]3[C@@H]4CCC5=CC(=O)C=C[C@@]5([C@]4([C@H](C[C@@]3([C@@]2(O1)C(=O)CO)C)O)F)C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35FO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amcinafal

CAS RN

3924-70-7
Record name Amcinafal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3924-70-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amcinafal [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003924707
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amcinafal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.362
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMCINAFAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68LRV63XNE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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